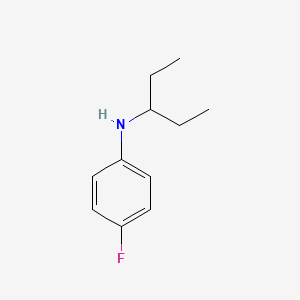

4-fluoro-N-(pentan-3-yl)aniline

CAS No.:

Cat. No.: VC17832858

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16FN |

|---|---|

| Molecular Weight | 181.25 g/mol |

| IUPAC Name | 4-fluoro-N-pentan-3-ylaniline |

| Standard InChI | InChI=1S/C11H16FN/c1-3-10(4-2)13-11-7-5-9(12)6-8-11/h5-8,10,13H,3-4H2,1-2H3 |

| Standard InChI Key | OXBFHRFCWJZWIZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC)NC1=CC=C(C=C1)F |

Introduction

4-Fluoro-N-(pentan-3-yl)aniline is an organic compound with a unique structure that includes a fluorine atom and a pentan-3-yl substituent attached to an aniline backbone. Its molecular formula is C11H16FN, and it has a molecular weight of approximately 181.25 g/mol . This compound is classified as a substituted aniline, notable for its potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 4-fluoro-N-(pentan-3-yl)aniline typically involves several key steps. In industrial settings, bulk synthesis techniques such as continuous flow reactors and large-scale batch processes are employed to ensure high yield and purity of the final product. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction.

Biological Activities and Potential Applications

Research indicates that 4-fluoro-N-(pentan-3-yl)aniline exhibits potential biological activities, particularly in antimicrobial and anticancer properties. The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, modulating their activity to produce various biological effects. Ongoing studies aim to elucidate these interactions further.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Potential against certain microorganisms |

| Anticancer Activity | Potential in modulating cancer-related molecular targets |

Comparison with Similar Compounds

Several compounds share structural similarities with 4-fluoro-N-(pentan-3-yl)aniline. These include:

-

4-Fluoroaniline: This compound lacks the alkyl substitution present in 4-fluoro-N-(pentan-3-yl)aniline.

-

N-(pentan-3-yl)aniline: This compound lacks the fluorine atom, resulting in different chemical and biological properties.

-

4-Fluoro-N-(2-methylpentan-3-yl)aniline: This compound has a different alkyl group, which can influence steric hindrance and chemical behavior.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoroaniline | Fluorine on benzene | Lacks alkyl substitution |

| N-(pentan-3-yl)aniline | Pentan-3-yl group without fluorine | Different chemical properties |

| 4-Fluoro-N-(2-methylpentan-3-yl)aniline | Different alkyl group | Influences steric hindrance |

Future Research Directions

Future research on 4-fluoro-N-(pentan-3-yl)aniline should focus on elucidating its biological mechanisms and exploring its potential therapeutic applications. This includes further studies on its interaction with molecular targets and its efficacy in various disease models. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for large-scale applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume